Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate

Chiral Synthesis Stereochemistry Enantiomer Differentiation

This (R)-enantiomer is differentiated by its defined stereochemistry and orthogonal O-acetyl protection, essential for reproducible asymmetric synthesis of VKOR-targeting anticoagulants. Unlike racemic or non-acetylated analogs, this protected ortho-tyrosine building block prevents phenolic side reactions and ensures correct spatial orientation in downstream coupling, eliminating stereochemical ambiguity and improving yield.

Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
Cat. No. B6306633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Molecular FormulaC13H16O5
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C
InChIInChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1
InChIKeyVVQVEFPDYMABLQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Chiral Pharmaceutical Intermediate with Defined Stereochemistry for Asymmetric Drug Synthesis


Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6; MF: C₁₃H₁₆O₅; MW: 252.26) is a chiral phenylpropanoic acid derivative characterized by a defined (2R) stereochemical configuration at the α-carbon . The compound incorporates three key functional moieties: an ethyl ester, a phenolic ortho-hydroxy group, and an acetoxy protecting group at C2. Physicochemical characterization includes a predicted LogP of 2.17, boiling point of 378.6±27.0°C, and density of 1.198±0.06 g/cm³ . The compound serves as a pharmaceutical intermediate in the synthesis of enantiomerically pure drug candidates, with applications reported in anticoagulant development and prodrug design [1].

Why Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate Cannot Be Replaced by Its (S)-Enantiomer or Racemic Mixture in Stereospecific Applications


The stereochemical identity of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is non-negotiable for applications requiring defined stereochemistry. Its (S)-enantiomer, ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-06-5), is a chemically distinct compound with the same molecular formula (C₁₃H₁₆O₅) and molecular weight (252.27) but opposite three-dimensional configuration at the C2 chiral center . The two enantiomers are separately assigned distinct CAS numbers and are commercially differentiated, underscoring that they are not interchangeable substances. In chiral drug synthesis, the biological activity of downstream therapeutic agents frequently resides exclusively in one enantiomer (the eutomer), while the opposite enantiomer (the distomer) may be inactive, exhibit reduced potency, or even produce adverse effects [1]. Racemic mixtures therefore require higher dosing to achieve the same therapeutic effect and introduce unnecessary stereochemical complexity into both synthetic pathways and biological evaluation. For procurement decisions where stereochemical purity directly impacts synthetic yield, enantiomeric excess, and ultimate pharmacological outcome, selection of the specified (2R)-configured compound versus its (S)-enantiomer or racemate is a critical, quantifiable differentiator [2].

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Quantitative Differential Evidence for Informed Procurement


Enantiomeric Identity: (2R) vs. (2S) Configuration Quantified by Distinct CAS Registry and Structural Data

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) and its (S)-enantiomer (CAS: 1799611-06-5) represent two distinct chemical entities with identical molecular formula (C₁₃H₁₆O₅) and molecular weight (252.27 g/mol) but opposite stereochemical configurations at the C2 chiral center . The (2R)-configured compound features the SMILES notation OC1=C(C[C@@H](OC(C)=O)C(OCC)=O)C=CC=C1 with the '@@' symbol indicating the R-configuration, whereas the (S)-enantiomer bears the '@' symbol denoting opposite stereochemistry . This stereochemical distinction is formally encoded in the IUPAC nomenclature: 'Benzenepropanoic acid, α-(acetyloxy)-2-hydroxy-, ethyl ester, (αR)-' versus '(αS)-' for the (S)-enantiomer .

Chiral Synthesis Stereochemistry Enantiomer Differentiation

Ortho-Hydroxy Positional Isomerism: 2-Hydroxy vs. 3-Hydroxy and 4-Hydroxy Phenylpropanoate Analogs

The ortho (2-) positioning of the phenolic hydroxyl group relative to the propanoate backbone in Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate distinguishes it from meta (3-) and para (4-) hydroxyl positional isomers. The ortho-hydroxy configuration enables intramolecular hydrogen bonding (IMHB) between the phenolic -OH and proximal oxygen atoms on the propanoate chain, a structural feature absent in the meta and para analogs . This IMHB capability influences the compound's conformation, reactivity profile, and metal-chelating potential. The target compound contains a 2-hydroxyphenyl moiety, while comparative analogs include 3-(3-hydroxyphenyl)propanoate and 3-(4-hydroxyphenyl)propanoate, each exhibiting distinct hydrogen-bonding networks and physicochemical properties .

Positional Isomerism Intramolecular Hydrogen Bonding Structure-Activity Relationship

Physicochemical Property Differentiation: LogP and Lipophilicity vs. Unprotected Hydroxy Acid Parent

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate exhibits a predicted LogP of 2.17, reflecting the combined contributions of its ethyl ester and acetoxy functional groups . In contrast, its unprotected parent compound, 3-(2-hydroxyphenyl)propanoic acid (melilotic acid, CAS: 495-78-3; MF: C₉H₁₀O₃; MW: 166.17 g/mol), contains a free carboxylic acid moiety and lacks the acetoxy and ethyl ester protections . The ethyl ester and acetoxy modifications collectively increase molecular weight by 86.09 g/mol and introduce additional hydrogen bond acceptors (5 total in the target compound), resulting in enhanced lipophilicity and altered membrane permeability characteristics. This structural differentiation aligns with established prodrug strategies where ester protection improves oral bioavailability and metabolic stability [1].

Lipophilicity Drug-likeness Prodrug Design Physicochemical Properties

Danshensu Derivative Structural Class: Acetoxy Protection Strategy vs. Free Catechol Parent

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate belongs to the structural class of acetoxy-protected phenylpropanoate derivatives, exemplified by Danshensu derivatives studied for cardioprotective applications. A published structure-activity study demonstrated that (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate (1a) and related acetoxy-protected analogs were designed specifically to improve chemical stability and liposolubility relative to the unprotected parent compound Danshensu (3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid), which contains an oxidation-prone catechol moiety [1]. The acetoxy protection strategy—identical to that employed in the target compound—achieved 92% ee and 98% ee in asymmetric synthesis while enabling subsequent enzymatic hydrolysis to release the bioactive parent in vivo. This protection approach addresses the inherent oxidative instability of free phenolic hydroxyls while maintaining synthetic tractability [2].

Danshensu Derivatives Cardioprotection Prodrug Stability Catechol Protection

Commercial Purity Specification: Supplier-Differentiated Purity Grades and Quality Documentation

Commercial suppliers of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate offer differentiated purity specifications with corresponding analytical documentation support. MedChemExpress supplies the compound at 99.09% purity (Cat. No. HY-42338) with downloadable Certificate of Analysis (COA) and Data Sheet documentation . Chemscene offers 98.30% purity (Cat. No. CS-B1419) with COA and spectral data available upon request . AKSci and Bidepharm supply the compound at 97% minimum purity with batch-specific quality assurance documentation . TargetMol provides pharmaceutical intermediate-grade material (Cat. No. TYD-03018) for research synthesis applications .

Quality Control Purity Specification Analytical Documentation Procurement

Predicted Physicochemical Constants: Boiling Point, Density, and Vapor Pressure Characterization

Computational prediction of physicochemical properties for Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate provides quantitative parameters relevant to purification and handling. The compound has a predicted boiling point of 378.6±27.0°C, flash point of 139.7±17.2°C, density of 1.198±0.06 g/cm³, refractive index of 1.523, and vapor pressure of 0.0±0.9 mmHg at 25°C . Storage recommendations from multiple suppliers specify 2-8°C under dry conditions, with powder stability of 3 years at -20°C reported by TargetMol . These parameters inform distillation protocols, solvent selection, and long-term storage planning for laboratory-scale procurement.

Physicochemical Characterization Purification Parameters Handling Conditions

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Enantioselective Synthesis of Anticoagulant Vitamin K Antagonists

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is employed as a chiral intermediate in the synthesis of novel anticoagulant pharmaceuticals, specifically vitamin K antagonists [1]. The (2R) stereochemical configuration is essential for this application, as the biological activity of vitamin K antagonists is stereospecific. Procurement of the enantiomerically pure (2R)-compound rather than the (S)-enantiomer (CAS: 1799611-06-5) or racemic mixture ensures the correct three-dimensional architecture required for target binding interactions in downstream drug candidates [2].

Prodrug Design Leveraging Ester and Phenolic Functionalities

The compound's structural features—specifically the ethyl ester and acetoxy protecting groups combined with the ortho-phenolic hydroxyl—make it suitable for prodrug design applications [1]. The protected ester functionalities enhance lipophilicity (LogP 2.17 predicted) relative to the unprotected parent acid (melilotic acid, estimated LogP ~1.2), improving membrane permeability and oral absorption potential . The acetoxy group is designed for enzymatic or chemical hydrolysis in vivo to release the active phenolic pharmacophore, a strategy validated in structurally related Danshensu derivatives that demonstrated cardioprotective activity after hydrolysis [3].

Asymmetric Synthesis of β-Hydroxy Acid-Derived Chiral Building Blocks

Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate belongs to the class of chiral β-hydroxy acid esters, which serve as versatile building blocks in asymmetric synthesis. Compounds in this class are precursors to β-lactam antibiotics (penems, carbapenems), serotonin/norepinephrine reuptake inhibitors (fluoxetine, duloxetine), and HMG-CoA reductase inhibitors (statins) [1]. The target compound's (2R) configuration, combined with its protected hydroxyl and carboxyl functionalities, provides a stereochemically defined scaffold that can be selectively deprotected and further functionalized for incorporation into more complex chiral pharmaceutical intermediates [2].

Pharmaceutical Intermediate for Controlled-Documentation Synthesis Workflows

For GLP/GMP-adjacent research synthesis or publications requiring traceable material provenance, procurement of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate with verified purity specifications and analytical documentation is essential. Suppliers including MedChemExpress (99.09% purity with COA), Chemscene (98.30% purity with COA and spectra), and AKSci/Bidepharm (97% purity with batch QC documentation) provide material suitable for research publications and patent filings where compound characterization data must be reported [1][2][3]. Selection of the appropriate purity grade and documentation package enables reproducible synthetic outcomes and regulatory-compliant reporting.

Technical Documentation Hub

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